6-Cyanobenzofurane-2-boronic Acid Pinacol Ester
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Overview
Description
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Cyanobenzofurane-2-boronic Acid Pinacol Ester typically involves the hydroboration of terminal and internal alkynes using a zirconocene catalyst. This method is highly regio- and stereoselective, providing high yields of the desired boronic ester at room temperature in dichloromethane (CH₂Cl₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boronic esters in large-scale organic synthesis, leveraging their stability and reactivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Formation of hydrocarbons or other reduced products.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), tartaric acid, and various transition metal catalysts such as palladium (Pd) for Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions include a wide range of functionalized organic molecules, such as arylated compounds, alcohols, and hydrocarbons .
Scientific Research Applications
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyanobenzofurane-2-boronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylboronic Acid Pinacol Ester
- 6-Quinolineboronic Acid Pinacol Ester
- Pyridine-4-boronic Acid Pinacol Ester
Uniqueness
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers advantages in terms of regio- and stereoselectivity, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H16BNO3 |
---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C15H16BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8H,1-4H3 |
InChI Key |
NEQVPAPZYAQUNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)C#N |
Origin of Product |
United States |
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